

# Losmapimod Target Engagement in Skeletal Muscle: A Technical Overview

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#### Introduction

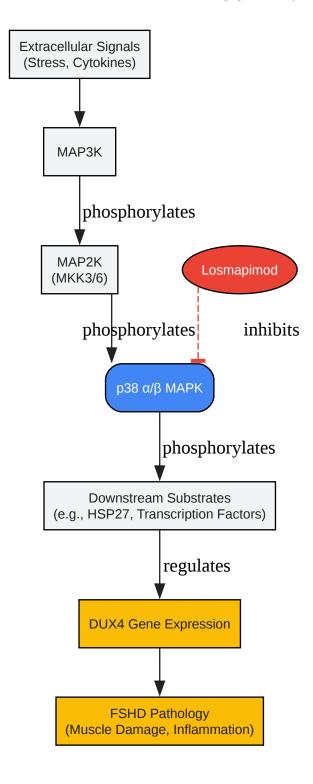
**Losmapimod** (formerly GW856553X) is an orally administered, selective small-molecule inhibitor of the  $\alpha$  and  $\beta$  isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Initially developed by GlaxoSmithKline and investigated for inflammatory conditions, it was later advanced by Fulcrum Therapeutics for the treatment of Facioscapulohumeral Muscular Dystrophy (FSHD).[3][4] The therapeutic rationale for **losmapimod** in FSHD is based on its ability to suppress the expression of Double Homeobox 4 (DUX4), the transcription factor whose aberrant expression in skeletal muscle is the root cause of the disease.[1][2][5] By inhibiting p38α/β MAPK, **losmapimod** aims to reduce DUX4-driven gene expression and its downstream pathological consequences, thereby slowing disease progression.[1][4] This document provides a detailed technical guide on the evidence for **losmapimod**'s target engagement in human skeletal muscle tissue, summarizing key data and experimental methodologies from clinical studies.

# The p38 MAPK Signaling Pathway in Skeletal Muscle

The p38 MAPK signaling pathway is a crucial regulator of cellular processes in skeletal muscle, including differentiation, inflammation, and the response to cellular stress.[6][7] The pathway is a component of a tiered kinase cascade where a MAP kinase kinase kinase (MAP3K)



phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates the p38 MAPK.[7] In the context of FSHD, the p38 $\alpha$ / $\beta$  isoforms are understood to be positive regulators of DUX4 expression.[3] Therefore, inhibiting p38 MAPK presents a direct therapeutic strategy to target the underlying cause of the disease. **Losmapimod** acts by selectively inhibiting the kinase activity of p38 $\alpha$  and p38 $\beta$ , thereby preventing the phosphorylation of downstream substrates and modulating gene expression.[1][3]





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Caption: p38 MAPK signaling pathway in FSHD and point of Losmapimod inhibition.

### **Quantitative Data on Target Engagement**

Clinical trials have demonstrated that **losmapimod** achieves dose-dependent concentrations in both plasma and skeletal muscle, leading to measurable target engagement.

# Table 1: Pharmacokinetics (PK) of Losmapimod in Plasma and Muscle

This table summarizes the pharmacokinetic parameters of **losmapimod** from a Phase 1 study in healthy volunteers (HV) and patients with FSHD.[2][8]

Parameter	7.5 mg Dose	15 mg Dose	Population	Source
Mean Cmax (Plasma)	36.6 ng/mL	74.6 ng/mL	Healthy Volunteers	[2]
Mean Cmax (Plasma)	40.9 ng/mL	85.0 ng/mL	FSHD Patients	[2]
Mean AUC0-12 (Plasma)	~205 ng <i>h/mL</i>	410 ng*h/mL	FSHD Patients	[8]
Mean Concentration (Muscle)	42.1 ng/g	63.6 - 97.2 ng/g	FSHD Patients	[2][8]
Plasma-to- Muscle Ratio	~1:1	~0.67 to ~1	FSHD Patients	[2][8]

<sup>\*</sup>Note: AUC for the 7.5 mg dose is estimated based on dose proportionality reported in the study.[8]

# Table 2: Pharmacodynamic (PD) / Target Engagement (TE) Markers



Target engagement was primarily assessed by measuring the ratio of phosphorylated Heat Shock Protein 27 (pHSP27) to total HSP27, a downstream substrate of p38 MAPK. Inhibition of p38 leads to a reduction in this ratio.

Parameter	Placebo	7.5 mg BID	15 mg BID	Study	Source
Target Engagement in Blood	-	Dose- dependent	Robust & Sustained	Phase 1	[2]
Target Engagement in Muscle	-	Observed	Observed	Phase 1	[8]
Reduction in pHSP27/tHS P27 (Blood)	-	-	~35%	ReDUX4	[9]

### **Table 3: Effect on DUX4-Regulated Gene Expression**

The primary therapeutic goal of **losmapimod** is to reduce the expression of DUX4 and its target genes. Muscle biopsies were analyzed to quantify this effect.



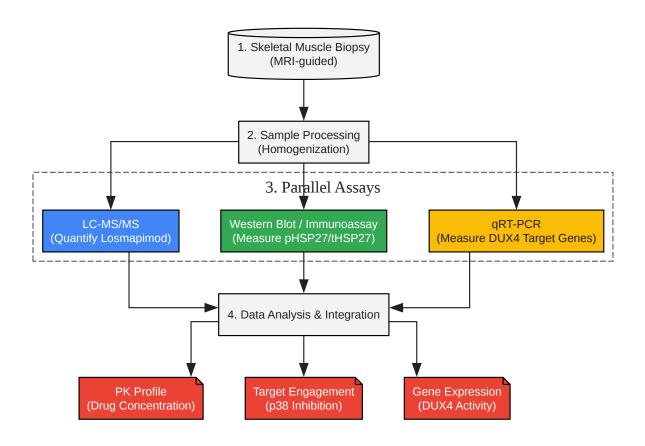
Study	Primary Endpoint	Result	Key Observation	Source
ReDUX4 (Phase 2b)	Change from baseline in DUX4-driven gene expression	Not Met	Substantial variability in DUX4 expression at baseline and post-treatment in both placebo and losmapimod arms.	[4][10]
REACH (Phase 3)	Change from baseline in Reachable Workspace (RWS)	Not Met	The drug failed to show a significant clinical benefit over placebo.	[11][12][13]

Despite evidence of target engagement at the level of p38 MAPK inhibition, the ReDUX4 trial did not meet its primary endpoint of reducing DUX4-driven gene expression.[4][10] This was attributed to the high variability and stochastic nature of DUX4 expression in muscle tissue.[10] [12]

## **Experimental Protocols & Methodologies**

The assessment of **losmapimod**'s target engagement relies on a series of well-defined experimental procedures.





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**Caption:** Experimental workflow for assessing **losmapimod** target engagement in muscle.

### **Muscle Biopsy Collection**

- Procedure: Muscle biopsies are collected from patients at baseline and after a defined treatment period (e.g., 14 days or 48 weeks).[8][14]
- Guidance: To target relevant tissue, Magnetic Resonance Imaging (MRI) is often used.
   Biopsies may be taken from muscle tissue that appears normal or from tissue showing signs of pathology, such as being positive on a short-tau inversion recovery (STIR) sequence, which indicates inflammation or edema.[2][8]
- Handling: Immediately upon collection, tissue samples are snap-frozen in liquid nitrogen and stored at -80°C to preserve the integrity of proteins and RNA.

## Quantification of Losmapimod (Pharmacokinetics)



- Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Protocol:
  - A known weight of frozen muscle tissue is homogenized in a lysis buffer.
  - Proteins are precipitated using an organic solvent (e.g., acetonitrile).
  - Losmapimod is extracted from the supernatant.
  - The extracted sample is injected into an LC-MS/MS system.
  - Losmapimod is separated from other molecules by liquid chromatography and then ionized and fragmented.
  - The specific mass-to-charge ratio of the resulting fragments is used for highly sensitive and specific quantification against a standard curve.

# Assessment of p38 MAPK Inhibition (Target Engagement)

- Method: Western Blot or Immunoassay (e.g., ELISA).
- Biomarker: The ratio of phosphorylated HSP27 (at Serine 82) to total HSP27 (pHSP27/tHSP27).
- Protocol (Western Blot):
  - Muscle homogenates are prepared in a lysis buffer containing phosphatase and protease inhibitors.
  - Total protein concentration is determined using a BCA or Bradford assay.
  - Equal amounts of total protein per sample are separated by size via SDS-PAGE.
  - Proteins are transferred to a nitrocellulose or PVDF membrane.



- The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for pHSP27 and total HSP27.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- A chemiluminescent substrate is added, and the resulting signal is captured.
- Band intensities are quantified using densitometry software to determine the pHSP27/tHSP27 ratio.

### **Measurement of DUX4-Regulated Gene Expression**

- Method: Quantitative Reverse Transcription PCR (qRT-PCR).
- · Protocol:
  - Total RNA is extracted from frozen muscle tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit).
  - RNA quality and quantity are assessed (e.g., via NanoDrop or Bioanalyzer).
  - A fixed amount of RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
  - The cDNA serves as the template for the PCR reaction.
  - PCR is performed in the presence of a fluorescent dye (e.g., SYBR Green) and primers specific for a pre-defined set of DUX4 target genes.
  - The amplification of target genes is monitored in real-time.
  - The expression level of each target gene is normalized to one or more stable housekeeping genes to control for variations in sample input.



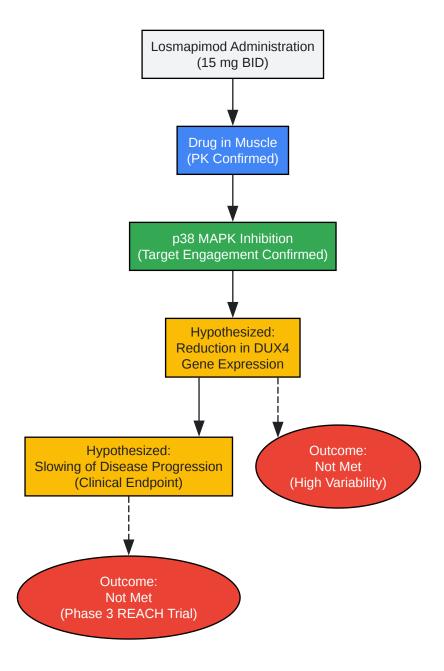
 The change in gene expression between baseline and post-treatment biopsies is calculated.

## **Conclusion and Forward-Looking perspective**

The clinical development program for **losmapimod** in FSHD has provided a comprehensive dataset demonstrating successful target engagement in skeletal muscle. Pharmacokinetic studies confirmed that **losmapimod** penetrates muscle tissue to achieve concentrations predicted to be efficacious based on preclinical models.[2] Furthermore, pharmacodynamic assessments showed a clear and robust inhibition of the p38 MAPK pathway, as evidenced by the reduction in the phosphorylation of its downstream substrate, HSP27.[2][9]

However, this clear evidence of target engagement did not translate into a statistically significant reduction in DUX4-driven gene expression in the Phase 2b ReDUX4 trial or a functional benefit in the Phase 3 REACH trial.[10][11] The significant variability in DUX4 expression within and between patients presented a major challenge in demonstrating a treatment effect on this primary biomarker.[10][12] This disconnect highlights the complexities of FSHD pathology and the challenges in translating target engagement into clinical efficacy for this disease. The experience with **losmapimod** underscores the critical importance of understanding biomarker variability and selecting clinical endpoints that are sensitive to change in a slowly progressive and heterogeneous disease like FSHD.





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